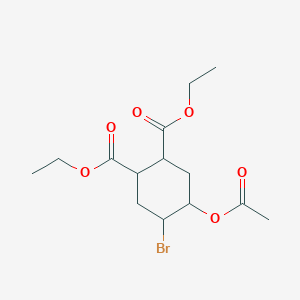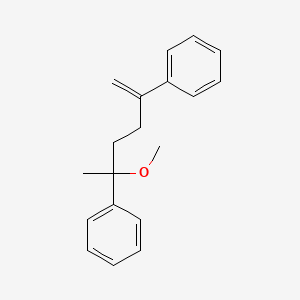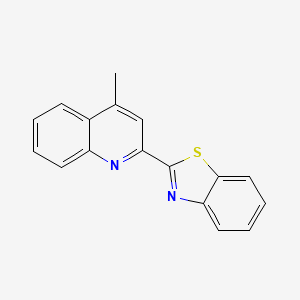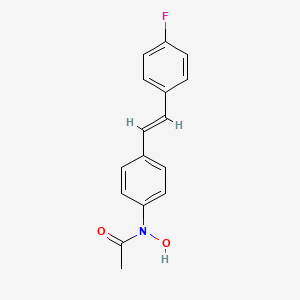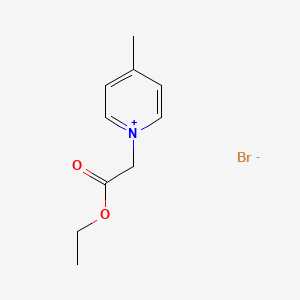
5-Allyl-5-(2-pentenyl)barbituric acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Allyl-5-(2-pentenyl)barbituric acid, sodium salt is a derivative of barbituric acid. Barbituric acid itself is an organic compound based on a pyrimidine heterocyclic skeleton. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a white crystalline powder that is soluble in water and has a molecular formula of C14H18N2O3.Na .
Méthodes De Préparation
The synthesis of 5-Allyl-5-(2-pentenyl)barbituric acid, sodium salt typically involves the reaction of barbituric acid with allyl and pentenyl groups under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the sodium salt. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
5-Allyl-5-(2-pentenyl)barbituric acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-Allyl-5-(2-pentenyl)barbituric acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neurology.
Industry: It is used in the production of pharmaceuticals and other chemical products
Propriétés
Numéro CAS |
64082-42-4 |
|---|---|
Formule moléculaire |
C12H17N2NaO4 |
Poids moléculaire |
276.26 g/mol |
Nom IUPAC |
sodium;5-(2-hydroxypentyl)-4,6-dioxo-5-prop-2-enyl-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C12H18N2O4.Na/c1-3-5-8(15)7-12(6-4-2)9(16)13-11(18)14-10(12)17;/h4,8,15H,2-3,5-7H2,1H3,(H2,13,14,16,17,18);/q;+1/p-1 |
Clé InChI |
CQZZOMJCPNCYKY-UHFFFAOYSA-M |
SMILES canonique |
CCCC(CC1(C(=O)NC(=NC1=O)[O-])CC=C)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


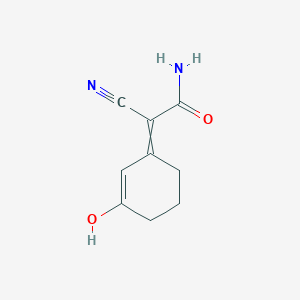
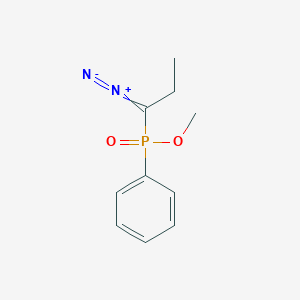
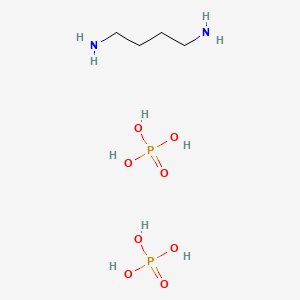
![N,N'-bis[(4-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14502127.png)
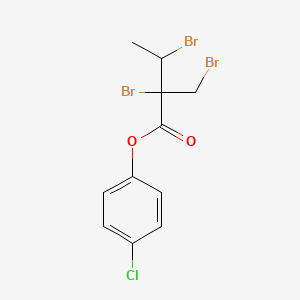
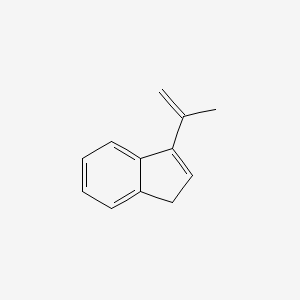
![3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione](/img/structure/B14502143.png)
